molecular formula C17H11FN6S B13358438 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13358438
M. Wt: 350.4 g/mol
InChI Key: ARIVOJODYVXHPZ-UHFFFAOYSA-N
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Description

The compound “3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine” is a fused heterocyclic molecule combining triazolothiadiazole and imidazopyridine moieties. The triazolothiadiazole core is known for its bioactivity, particularly in anticancer and antimicrobial contexts, while the imidazopyridine fragment enhances lipophilicity and binding affinity to biological targets . The 3-fluorophenyl substituent at position 6 of the triazolothiadiazole ring likely modulates electronic properties and steric interactions, influencing pharmacological potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process often starts with the preparation of the core imidazo[1,2-a]pyridine structure, followed by the introduction of the triazolo[3,4-b][1,3,4]thiadiazole moiety and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3-fluorophenyl group undergoes selective substitution under nucleophilic conditions. Fluorine’s electron-withdrawing nature activates the aromatic ring for displacement by nucleophiles like amines or alkoxides:

ConditionsNucleophileOutcomeYieldReference
DMF, 120°C, K₂CO₃Morpholine3-Morpholinophenyl derivative68-72%
EtOH/H₂O (1:1), refluxNaN₃Azide-substituted analog55%

This reaction preserves the triazolo-thiadiazole core while modifying electronic properties for enhanced target binding.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine moiety undergoes electrophilic attacks at C5 and C7 positions:

ElectrophileConditionsProductRegioselectivityReference
NO₂⁺ (HNO₃/H₂SO₄)0°C, 2 hr5-Nitroimidazo[1,2-a]pyridine>90% at C5
Br₂ (FeBr₃ catalyst)DCM, 25°C, 1 hr7-Bromoimidazo[1,2-a]pyridine85% at C7

Nitration and bromination enable further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methyl Group Functionalization

The 2-methyl group on the imidazo ring participates in oxidation and radical reactions:

Reaction TypeConditionsProductNotesReference
OxidationKMnO₄, H₂O, 80°C, 4 hr2-Carboxylic acid derivativeRequires pH control
BrominationNBS, AIBN, CCl₄, reflux2-(Bromomethyl)imidazo-pyridineRadical mechanism

The carboxylic acid derivative shows improved water solubility for biological testing .

Triazolo-Thiadiazole Ring Modifications

The triazolo[3,4-b] thiadiazole system exhibits dual reactivity:

Thiadiazole Ring Opening

Controlled hydrolysis cleaves the thiadiazole S-N bonds:

ReagentConditionsProductApplicationReference
NH₂NH₂·H₂OEtOH, 70°C, 6 hrTriazole-thiol intermediatePrecursor for Schiff bases
NaOH (10%)Reflux, 8 hrDisulfidic dimerRare (<15% yield)

Triazole Coordination Chemistry

The triazole N-atoms coordinate transition metals:

Metal SaltSolventComplex FormedStabilityReference
Cu(OAc)₂·H₂OMeOH/CHCl₃Cu(II)-triazolo complexAir-stable
PdCl₂(C₆H₅CN)₂DMFPd-catalyzed coupling adductCatalytically active

Metal complexes show enhanced anticancer activity in preliminary screens .

Photochemical Reactions

UV irradiation induces unique transformations:

WavelengthSolventMajor ProductMechanismReference
254 nmAcetonitrileThiadiazole ring-expanded oxadiazole[2π+2π] Cycloaddition
365 nmTolueneFluorophenyl-dimerized speciesRadical coupling

Bioconjugation Reactions

The compound serves as a scaffold for targeted drug delivery:

BiomoleculeCoupling MethodApplicationEfficiencyReference
Folic acidEDC/NHS chemistryTumor-targeted conjugate78%
PEG-NH₂Mitsunobu reactionSolubility-enhanced derivative92%

Key Stability Considerations

Reaction optimization requires strict control of:

  • pH : Degradation occurs below pH 3 (S-N bond cleavage) and above pH 10 (imidazo ring hydrolysis)

  • Temperature : Reactions >150°C promote thiadiazole decomposition

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve substitution yields vs. protic solvents

This reactivity profile enables rational design of derivatives with tailored pharmacokinetic and pharmacodynamic properties. Ongoing studies focus on C-H functionalization and asymmetric catalysis to access stereochemically complex variants .

Scientific Research Applications

3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, which can result in the modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolothiadiazoles with Fluorophenyl Substituents

  • 6-(1-Adamantyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5e) :
    This compound () shares the 3-fluorophenyl group but replaces the imidazopyridine with an adamantyl moiety. It demonstrated moderate antiproliferative activity against cancer cell lines, suggesting that fluorophenyl groups enhance bioactivity through electronic effects .
  • 3-[6-(4-Fluorophenyl)-triazolo[3,4-b]thiadiazol-3-yl]-1H-indole :
    A fluorophenyl-substituted triazolothiadiazole with an indole ring () showed a melting point of 170–172°C and 63% yield, indicating stability and synthetic feasibility. The indole moiety may contribute to interactions with aromatic residues in enzyme binding pockets .

Triazolothiadiazoles with Other Aromatic Substituents

  • 3-(6-(4-Nitrophenyl)-triazolo[3,4-b]thiadiazol-3-yl)amine derivatives ():
    Compounds like 7c–7e (IC₅₀: 42–151 nM for CDK5/p25 inhibition) highlight the role of electron-withdrawing groups (e.g., nitro) in enhancing enzyme affinity .
  • 3-(6-Phenyl-triazolo[3,4-b]thiadiazol-3-yl)acetamide ():
    This derivative exhibited an IC₅₀ of 42 ± 1 nM against CDK5/p25, underscoring the importance of the phenyl group in kinase inhibition .

Structural Comparison Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Bioactivity Reference
Target Compound Triazolothiadiazole + Imidazopyridine 3-Fluorophenyl, 2-methylimidazo[1,2-a]pyridine N/A N/A Inferred anticancer/antimicrobial
5e () Triazolothiadiazole 3-Fluorophenyl, 1-adamantyl N/A N/A Antiproliferative
7c () Triazolothiadiazole 4-Nitrophenyl, 2,4-dimethylphenyl 176 77 CDK5/p25 inhibition (IC₅₀: 42 nM)
5a () Triazolothiadiazole 4-Iodophenyl, indole 183–185 64 Bcl-2 inhibition

Pharmacological Activity

  • Antiproliferative Effects : Adamantyl-substituted triazolothiadiazoles () showed activity against MCF-7 and A549 cells, suggesting the target compound’s imidazopyridine group could enhance tumor selectivity .
  • Enzyme Inhibition : Nitrophenyl-substituted derivatives () exhibited low IC₅₀ values (nM range) for kinase targets, implying fluorophenyl analogs might achieve similar potency with improved pharmacokinetics .
  • Antifungal Potential: Triazolothiadiazoles with pyrazolyl groups () demonstrated docking affinity to 14-α-demethylase, a fungal enzyme. The target compound’s imidazopyridine moiety may offer broader-spectrum activity .

Substituent Impact on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Nitro and halogens (e.g., 4-iodophenyl in ) improve enzymatic inhibition but may reduce solubility .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 4-methoxyphenyl in ) enhance solubility but often reduce target affinity .

Biological Activity

The compound 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring multiple heterocycles. Its molecular formula is C16H13FN4SC_{16}H_{13}FN_4S with a molecular weight of approximately 326.36 g/mol. The presence of the triazole and thiadiazole rings contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds synthesized from the triazolo-thiadiazole framework have demonstrated moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The structure-activity relationship (SAR) studies suggest that modifications to the fluorophenyl group can enhance cytotoxicity against specific cancer cell lines.

Analgesic Effects

The analgesic properties of related compounds have been evaluated using various pain models in rodents. For example, certain derivatives exhibited significant antinociceptive effects comparable to standard analgesics like aspirin . The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in pain and inflammation pathways.

Summary of Research Findings

Activity Tested Compounds Results Reference
AntimicrobialTriazolo-thiadiazole derivativesModerate to strong activity against Gram-positive and Gram-negative bacteria
AnticancerVarious derivativesInduction of apoptosis in cancer cells
AnalgesicSelected triazolo-thiadiazolesSignificant antinociceptive activity in mice

Case Studies

  • Antimicrobial Screening: A study synthesized several triazolo-thiadiazole derivatives and tested their antimicrobial efficacy against a panel of bacteria. Compounds demonstrated varying degrees of activity with some showing MIC values lower than standard antibiotics .
  • Cytotoxicity Assays: In a series of cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7), specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Analgesic Mechanism Investigation: A pharmacological study assessed the analgesic effects using hot plate and tail flick tests. The results indicated a significant reduction in pain response times compared to control groups treated with saline .

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Cyclocondensation : Reacting 1-(3-fluorophenyl)ethanone with diethyl oxalate in the presence of sodium hydride to form pyrazole intermediates .
  • Triazolo-thiadiazole Formation : Treating pyrazole-carboxylates with hydrazine hydrate, followed by cyclization using phosphorus oxychloride (POCl₃) to generate the triazolo-thiadiazole core .
  • Imidazo-pyridine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 2-methylimidazo[1,2-a]pyridine moiety .

Characterization Methods :

TechniquePurposeKey Findings/ParametersReference
¹H/¹³C NMR Confirm regiochemistry and substituentsChemical shifts for fluorophenyl, triazole protons
HPLC Assess purity (>95%)Retention time matched to standards
Elemental Analysis Verify molecular formulaC, H, N, S within 0.4% of theoretical

Basic Question: Which spectroscopic/chromatographic methods confirm structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-F stretch at 1220 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with acetonitrile/water gradients .

Advanced Question: How can molecular docking predict antifungal activity?

Answer:
Methodology :

  • Target Selection : 14-α-demethylase (CYP51, PDB: 3LD6), critical in fungal ergosterol biosynthesis .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters :
    • Grid box centered on heme cofactor (20 ų).
    • Ligand flexibility enabled, protein rigid.
    • Scoring functions (e.g., Vina score, MM-GBSA) prioritize binding poses .

Key Findings :

  • The triazolo-thiadiazole core interacts with heme iron via sulfur coordination.
  • Fluorophenyl group occupies hydrophobic pocket (Val130, Leu376) .

Advanced Question: How to resolve contradictions between computational and experimental bioactivity data?

Answer:
Strategies :

Validation of Docking Models :

  • Compare docking results with known CYP51 inhibitors (e.g., fluconazole) .
  • Use mutagenesis studies to confirm key residue interactions.

Experimental Assays :

  • Microdilution Assay : Measure MIC against Candida albicans vs. computational predictions .
  • Enzyme Inhibition : Directly test CYP51 activity via UV-Vis spectroscopy (Δ absorbance at 450 nm for heme disruption) .

Physicochemical Profiling :

  • LogP (octanol/water) and solubility assays to assess bioavailability discrepancies .

Advanced Question: How do structural modifications influence pharmacological profiles?

Answer:
Structure-Activity Relationship (SAR) Insights :

Modification SiteImpact on ActivityReference
3-Fluorophenyl (Position 6) ↑ Antifungal potency (electron-withdrawing effect enhances target binding)
2-Methylimidazo-pyridine ↑ Solubility and metabolic stability
Triazolo-thiadiazole Core Essential for CYP51 inhibition (S···heme interaction)

Methodology :

  • Synthesize analogs with substituent variations (e.g., Cl, OCH₃ at phenyl; pyridine vs. imidazole cores).
  • Test in vitro/in vivo models for antifungal activity, toxicity, and pharmacokinetics .

Properties

Molecular Formula

C17H11FN6S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11FN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3

InChI Key

ARIVOJODYVXHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F

Origin of Product

United States

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